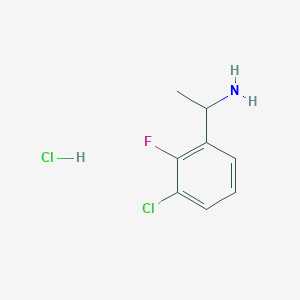

1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents to introduce the desired functional groups. For instance, the synthesis of a fluorometric sensor based on 2-[3-(2-aminoethylsulfanyl)propylsulfanyl]ethanamine was achieved using a conventional two-step synthesis . This suggests that the synthesis of 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride could also be approached through a multi-step pathway, potentially involving the introduction of the amine group and subsequent halogenation to introduce the chloro and fluoro substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various physicochemical techniques. For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone was determined using single crystal XRD, and the compound was found to crystallize in the triclinic crystal system . This level of detail suggests that a similar approach could be used to elucidate the molecular structure of 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, with attention to potential hydrogen bonding and π-π stacking interactions that could stabilize the crystal structure.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the amine group and the halogen substituents. The amine group could be a site for nucleophilic substitution reactions or could be protonated under acidic conditions. The halogens might also affect the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. While the papers do not directly address the reactivity of 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, they do discuss the reactivity of similar compounds, such as the biocidal activity of 2-(decylthio)ethanamine hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be quite diverse, depending on the nature and position of the substituents. For example, the phase transition temperatures and thermodynamic parameters of polymers based on halogenated hydroxyphenyl ethanes were found to vary with the type of halogen substituent . This suggests that the physical properties of 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, such as melting point and solubility, could be significantly influenced by the chloro and fluoro groups on the aromatic ring.

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

An efficient synthesis of NK(1) receptor antagonist Aprepitant was achieved using a series of complex chemical reactions involving 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. This process involved several steps, including direct condensation, Lewis acid-mediated coupling, and crystallization-induced asymmetric transformation, leading to the formation of the alpha-(fluorophenyl)morpholine derivative, which is significant in the production of Aprepitant (Brands et al., 2003).

Antimicrobial and Antifungal Activities

A series of novel compounds synthesized from 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, derived from 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, demonstrated promising antibacterial and antifungal activities. These compounds were found to have comparable or slightly better activity than some standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Antiamoebic Activity

Compounds bearing N-substituted ethanamine synthesized through reactions involving 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride were found to have significant antiamoebic activity. These compounds were effective against the HM1: IMSS strain of Entamoeba histolytica and showed better activity than the standard drug metronidazole. Additionally, certain compounds demonstrated low toxicity, indicating their potential for safe therapeutic use (Zaidi et al., 2015).

Potential in Antiarrhythmic Drugs

New piperidyl-4-ethane derivatives synthesized from 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride were identified for their antiarrhythmic activity. One of the most promising compounds from this series underwent clinical trials as a potential class III antiarrhythmic drug, indicating the crucial role of this compound in the development of new medications for heart rhythm disorders (Glushkov et al., 2011).

Structural and Chemical Studies

1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride has been used in the formation of various salts and complexes, like racemic and conglomerate 1-(4-haloaryl)ethylammonium tetrachlorocobaltate salts. These studies revealed interesting structural properties, such as the formation of helical structures through inter-ionic H-bonding interactions, providing insights into the chemical behavior and potential applications of these compounds (Mande, Ghalsasi, & Arulsamy, 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVBNFPEJNNLJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2517131.png)

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2517133.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/no-structure.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2517150.png)

![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)